4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL
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Overview
Description
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, catalysis, and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL typically involves the condensation reaction between 4-hydroxybenzaldehyde and 1-phenylethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. The imine group can participate in redox reactions, and the phenolic group can undergo electrophilic substitution, making it a versatile compound in both biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(E)-[(1-PHENYLETHYL)IMINO]METHYL]PHENOL is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit significant biological activities. Its phenolic and imine groups provide a versatile platform for various chemical modifications and applications .
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c1-12(14-5-3-2-4-6-14)16-11-13-7-9-15(17)10-8-13/h2-12,17H,1H3 |
InChI Key |
ROZHGGKQXAOVMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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